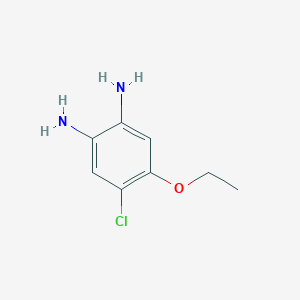

4-Chloro-5-ethoxybenzene-1,2-diamine

CAS No.: 64617-65-8

Cat. No.: VC19414870

Molecular Formula: C8H11ClN2O

Molecular Weight: 186.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64617-65-8 |

|---|---|

| Molecular Formula | C8H11ClN2O |

| Molecular Weight | 186.64 g/mol |

| IUPAC Name | 4-chloro-5-ethoxybenzene-1,2-diamine |

| Standard InChI | InChI=1S/C8H11ClN2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,10-11H2,1H3 |

| Standard InChI Key | PZOAWEOGQFCTRT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C(=C1)N)N)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-Chloro-5-ethoxybenzene-1,2-diamine (IUPAC name: 4-chloro-5-ethoxybenzene-1,2-diamine) has the molecular formula C₈H₁₀ClN₂O, with a molecular weight of 201.63 g/mol . The benzene core features:

-

Amine groups (-NH₂) at positions 1 and 2,

-

Chlorine (-Cl) at position 4,

-

Ethoxy group (-OCH₂CH₃) at position 5.

The spatial arrangement of substituents influences electronic distribution, reactivity, and intermolecular interactions. Comparative studies on analogous compounds, such as 4-chloro-5-methylbenzene-1,2-diamine (CID 2801468), demonstrate that electron-withdrawing groups like chlorine reduce electron density at the aromatic ring, while ethoxy groups introduce steric bulk and moderate electron donation through resonance .

Spectroscopic Characterization

While direct spectral data for 4-chloro-5-ethoxybenzene-1,2-diamine are unavailable, inferences can be drawn from related diamines:

-

FTIR: Expected peaks include N-H stretches (~3300–3500 cm⁻¹), C-Cl stretches (~750 cm⁻¹), and C-O-C stretches (~1250 cm⁻¹) .

-

¹H NMR: Aromatic protons adjacent to electron-withdrawing groups typically resonate at δ 6.5–7.5 ppm, while ethoxy methyl protons appear as a triplet near δ 1.3 ppm .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-chloro-5-ethoxybenzene-1,2-diamine can be achieved through multistep functionalization of benzene precursors. A plausible route involves:

-

Nitration and Reduction: Introduction of amine groups via nitration followed by catalytic hydrogenation.

-

Electrophilic Substitution: Chlorination at position 4 using Cl₂/FeCl₃.

-

Alkoxylation: Ethoxy group installation via Williamson ether synthesis or nucleophilic aromatic substitution .

A modified procedure from Bhor et al. (2024) for analogous chloro-diamines involves heating intermediates at 100°C for 2–3 hours in the presence of sodium hydroxide, followed by recrystallization in ethanol .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring precise substitution at positions 4 and 5.

-

Side Reactions: Minimizing over-chlorination or ethoxy group hydrolysis.

-

Purification: Recrystallization solvents (e.g., ethanol, water) must balance yield and purity .

Physicochemical Properties

Thermal and Solubility Profiles

Based on structurally similar compounds (Table 1):

The ethoxy group enhances solubility in organic solvents compared to purely chlorinated analogs .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

4-Chloro-5-ethoxybenzene-1,2-diamine’s bifunctional amine groups enable its use in constructing heterocycles, such as:

-

Benzimidazoles: Antiparasitic and anticancer agents.

In a study by Bhor et al. (2024), analogous chloro-diamines were condensed with indole derivatives to yield compounds with IC₅₀ values <10 μM against bacterial pathogens, highlighting therapeutic potential .

Material Science Applications

The compound’s rigid aromatic structure makes it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume